N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide
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Overview
Description
N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide is a synthetic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a tetrafluoropropanamide group, which can enhance its chemical stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 1,3-dihydroxypropan-2-yl group: This step involves the reaction of the benzimidazole intermediate with a dihydroxypropylating agent, such as glycidol, under basic conditions.
Attachment of the tetrafluoropropanamide group: The final step involves the reaction of the intermediate with a tetrafluoropropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The tetrafluoropropanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: It may have potential as an anticancer or antimicrobial agent due to its unique structure.
Industry: The compound’s stability and bioavailability make it suitable for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide is likely related to its ability to interact with specific molecular targets and pathways:
Molecular Targets: The benzimidazole core can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their biological activity.
Fluorinated amides: These compounds contain fluorine atoms, which can enhance their chemical stability and bioavailability.
Uniqueness
N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide is unique due to the combination of its benzimidazole core and tetrafluoropropanamide group. This combination can provide enhanced biological activity, stability, and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4N3O3/c1-7-19-10-4-8(20-13(24)14(17,18)12(15)16)2-3-11(10)21(7)9(5-22)6-23/h2-4,9,12,22-23H,5-6H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWXYCZOKDKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(CO)CO)C=CC(=C2)NC(=O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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